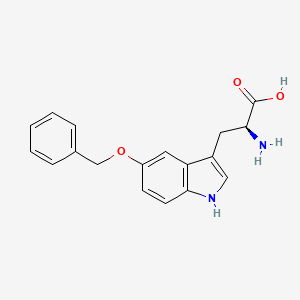

L-Tryptophan, 5-(phenylmethoxy)-

Descripción general

Descripción

5-Benzyloxytryptophan is a chemical compound with the molecular formula C18H18N2O3 . It is a derivative of tryptophan, an essential amino acid .

Synthesis Analysis

The synthesis of 5-Benzyloxytryptophan involves the condensation of 5-benzyloxygramine with diethyl formaminomalonate, followed by saponification, decarboxylation, and hydrogenolysis . This method was described in 1951 and 1954 and was an application of gramine synthesis .Molecular Structure Analysis

The molecular structure of 5-Benzyloxytryptophan consists of 18 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Physical and Chemical Properties Analysis

5-Benzyloxytryptophan has a molecular weight of 310.3 g/mol. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4. It also has a rotatable bond count of 6 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Asymmetric Synthesis : 5-Benzyloxytryptophan has been synthesized in an optically pure form, showcasing its potential for use in detailed chemical studies and pharmaceutical applications. This synthesis was achieved by alkylating glycine in a nickel(II) complex, demonstrating the compound's versatile reactivity and potential for derivatization in chemical research (Belokon’ et al., 1988).

Biochemical and Pharmacological Research

Serotonin Metabolism Studies : 5-Benzyloxytryptophan is closely related to serotonin (5-HT) and its precursors. Research has utilized analogs of tryptophan, such as 5-benzyloxytryptophan, to study serotonin's biosynthesis and metabolism, helping in the understanding of psychiatric illnesses and their treatment. For instance, studies on acute and chronic tryptophan depletion provide insights into the effects on serotonin receptors, which is crucial for understanding various mental health disorders (Cahir et al., 2007).

Neurotransmitter Precursor Synthesis : 5-Benzyloxytryptophan and related compounds have been used in engineered microbial synthesis to produce 5-Hydroxytryptophan (5-HTP), an important neurotransmitter precursor. This illustrates the compound's role in advancing biotechnological approaches for synthesizing clinically significant substances (Lin et al., 2014).

Neuroscientific Research

- Brain Serotonergic System Studies : Analogues of tryptophan, including 5-benzyloxytryptophan, are used in the study of the brain's serotonergic system. These compounds help in mapping serotonin synthesis rates in the brain, crucial for understanding various neurological and psychiatric conditions (Diksic & Young, 2001).

Nutritional and Health Research

- Tryptophan Metabolism in Health : Studies involving 5-benzyloxytryptophan contribute to understanding tryptophan metabolism in health and nutrition. This is significant for dietary recommendations and understanding the impact of different foods on mental health and well-being (Vitalini et al., 2020).

Mecanismo De Acción

Target of Action

5-Benzyloxytryptophan (5-BOTP) primarily targets the Large Neutral Amino Acid Transporter 1 (LAT1) . LAT1 is an antiporter of essential amino acids and is ubiquitously expressed in human cells, including areas such as the blood-brain barrier and placenta . Overexpression of LAT1 in cancer cells makes it a promising target for theranostic detection and treatment of cancer .

Mode of Action

5-BOTP interacts with LAT1 by binding to the gating residues (Phe252, Trp257, Asn258, and Tyr259), thereby inhibiting LAT1 . This interaction disrupts the normal function of LAT1, which is to facilitate the uptake of essential amino acids into cells .

Biochemical Pathways

The synthesis of 5-BOTP involves the alkylation of glycine in the Ni (II) complex of its Schiff base with S-2-N-(N′-benzylpropyl)aminobenzophenone, followed by chromatographic separation of the mixture of diastereomeric alkylated complexes . The inhibition of LAT1 by 5-BOTP disrupts the normal amino acid transport pathways, potentially affecting downstream processes such as protein synthesis.

Result of Action

The primary result of 5-BOTP’s action is the inhibition of LAT1, which disrupts the transport of essential amino acids into cells . This could potentially lead to a decrease in protein synthesis, affecting cellular functions. In the context of cancer cells, where LAT1 is often overexpressed, this could potentially inhibit cancer cell growth and proliferation .

Análisis Bioquímico

Biochemical Properties

It is known that 5-Benzyloxytryptophan can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is speculated that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

(2S)-2-amino-3-(5-phenylmethoxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c19-16(18(21)22)8-13-10-20-17-7-6-14(9-15(13)17)23-11-12-4-2-1-3-5-12/h1-7,9-10,16,20H,8,11,19H2,(H,21,22)/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGNDJBYANKHIO-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113626-30-5, 1956-25-8 | |

| Record name | 5-(Phenylmethoxy)-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113626-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-benzyloxytryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

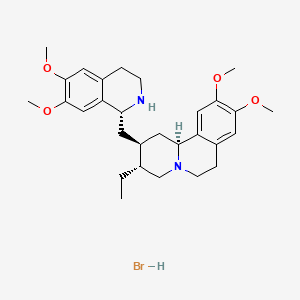

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B3432574.png)